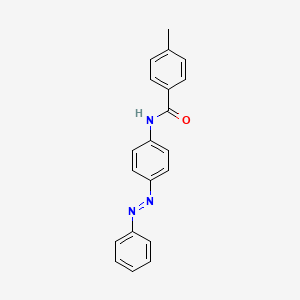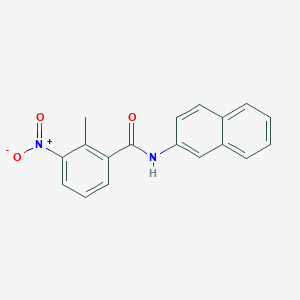
4-Methyl-N-(4-phenylazo-phenyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metil-N-(4-fenilazo-fenil)-benzamida es un compuesto orgánico que pertenece a la clase de compuestos azo. Los compuestos azo se caracterizan por la presencia de un doble enlace nitrógeno-nitrógeno (N=N) y a menudo se utilizan en tintes y pigmentos debido a sus colores vivos. Este compuesto en particular presenta un grupo benzamida, que es un grupo funcional común en la química orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Metil-N-(4-fenilazo-fenil)-benzamida típicamente implica los siguientes pasos:
Diazotación: La anilina se trata con ácido nitroso para formar una sal de diazonio.
Reacción de acoplamiento: La sal de diazonio se acopla entonces con ácido 4-metilbenzoico para formar el compuesto azo.
Las condiciones de reacción generalmente requieren condiciones ácidas para la diazotación y un ambiente ligeramente básico para la reacción de acoplamiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto implicaría reactores a gran escala y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso se optimizaría para la rentabilidad y la seguridad ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Metil-N-(4-fenilazo-fenil)-benzamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo azo se puede oxidar para formar diferentes productos.
Reducción: El grupo azo se puede reducir para formar aminas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como ditionito de sodio o gas hidrógeno con un catalizador.
Sustitución: Se pueden utilizar diversos reactivos como halógenos, ácidos sulfónicos o grupos nitro en condiciones apropiadas.
Productos principales formados
Oxidación: Los productos pueden incluir compuestos nitroso o nitro.
Reducción: Los productos suelen incluir aminas primarias o secundarias.
Sustitución: Dependiendo del sustituyente, se pueden formar diversos compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
4-Metil-N-(4-fenilazo-fenil)-benzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles interacciones con moléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas.
Industria: Se utiliza en la producción de tintes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción de 4-Metil-N-(4-fenilazo-fenil)-benzamida implica su interacción con objetivos moleculares como enzimas o receptores. El grupo azo puede participar en reacciones de transferencia de electrones, y el grupo benzamida puede formar enlaces de hidrógeno con moléculas biológicas, afectando su función.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Metil-N-(4-fenilazo-fenil)-bencensulfonamida
- 4-Metil-N-(4-fenilazo-fenil)-benzaldehído
- 4-Metil-N-(4-fenilazo-fenil)-ácido benzoico
Singularidad
4-Metil-N-(4-fenilazo-fenil)-benzamida es única debido a sus grupos funcionales específicos, que confieren propiedades químicas y reactividad distintas. Su combinación de un grupo azo y un grupo benzamida la hace particularmente interesante para diversas aplicaciones.
Propiedades
Número CAS |
304883-10-1 |
|---|---|
Fórmula molecular |
C20H17N3O |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-methyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C20H17N3O/c1-15-7-9-16(10-8-15)20(24)21-17-11-13-19(14-12-17)23-22-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,24) |
Clave InChI |
ZGYWSPUCDJERHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)
![4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11693588.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693599.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11693601.png)
![2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)
![4-Amino-N'-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11693611.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)

![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693638.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
![2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11693653.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693659.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693673.png)
